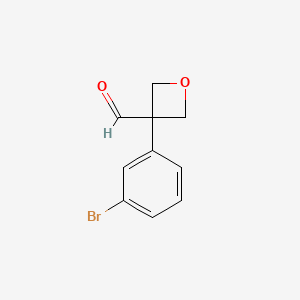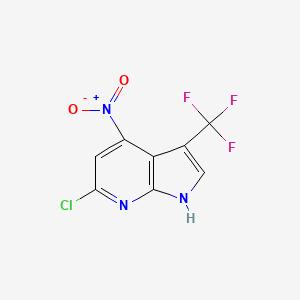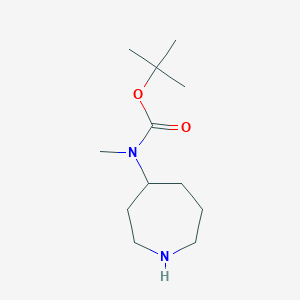
tert-Butyl methyl(azepan-4-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl methyl(azepan-4-yl)carbamate” is a chemical compound with the CAS Number: 1408075-96-6 . It has a molecular weight of 228.33 . The compound is stored in a refrigerator and has a physical form of oil .
Molecular Structure Analysis
The molecular formula of “tert-Butyl methyl(azepan-4-yl)carbamate” is C12H24N2O2 . The InChI Code is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10/h10,13H,5-9H2,1-4H3 .Physical And Chemical Properties Analysis
The boiling point of “tert-Butyl methyl(azepan-4-yl)carbamate” is predicted to be 306.8±31.0 °C . The compound has a predicted density of 1.00±0.1 g/cm3 . The pKa is predicted to be 10.74±0.40 .Applications De Recherche Scientifique
Synthesis and Optimization
Tert-Butyl methyl(azepan-4-yl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a compound related to tert-Butyl methyl(azepan-4-yl)carbamate, is a key intermediate in the synthesis of osimertinib (AZD9291), a drug used in cancer treatment. The synthesis of this compound from commercially available precursors through steps like acylation and nucleophilic substitution has been optimized, achieving a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Structural Characterization
Tert-Butyl methyl(azepan-4-yl)carbamate and its derivatives have been structurally characterized using methods like single crystal X-ray diffraction. These studies provide insights into the molecular environments and the nature of interactions within the crystal structure, such as hydrogen bonds and halogen bonds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Reactions and Derivatives
The compound has been utilized in various chemical reactions, such as the Diels-Alder reaction, to synthesize complex molecules. For example, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is a product formed through such reactions, indicating the versatility of tert-Butyl methyl(azepan-4-yl)carbamate derivatives in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Deprotection Techniques
In some research applications, tert-Butyl methyl(azepan-4-yl)carbamate derivatives undergo deprotection processes. Aqueous phosphoric acid, for instance, has been used as an environmentally benign reagent for the deprotection of tert-butyl carbamates. This method offers good selectivity and preserves the stereochemical integrity of the substrates (Li et al., 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation) . Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
tert-butyl N-(azepan-4-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOXRBKNNRYSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methyl(azepan-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



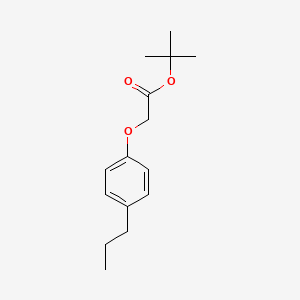
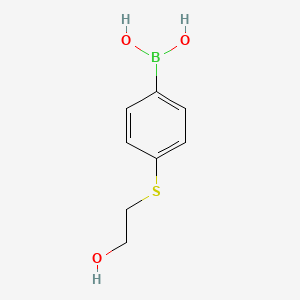
![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B1403386.png)
![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)
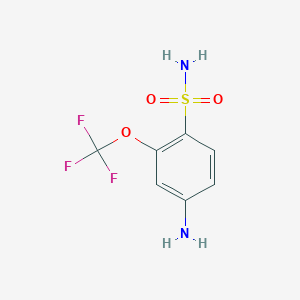
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)
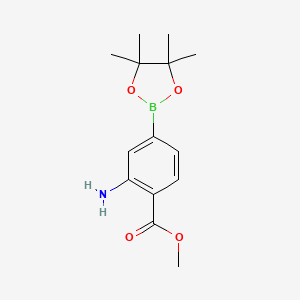
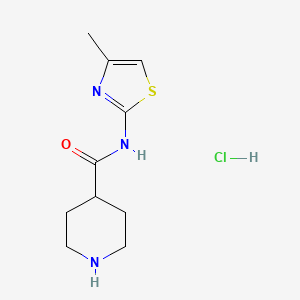
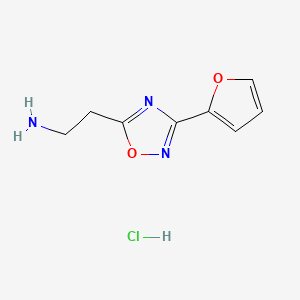
![2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane](/img/structure/B1403397.png)
